molecular formula C14H11N3O2 B2810955 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one CAS No. 314273-17-1

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one

Cat. No.: B2810955
CAS No.: 314273-17-1
M. Wt: 253.261
InChI Key: BWIBYOKVTOYEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one is a compound that features a benzotriazole moiety attached to a hydroxyphenylethanone structure. Benzotriazole derivatives are known for their versatility and unique physicochemical properties, making them valuable in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one typically involves the reaction of benzotriazole with appropriate precursors under controlled conditions. One common method involves the Mannich condensation of benzotriazole with primary amines and aldehydes . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of benzotriazole derivatives, including this compound, leverages the stability and reactivity of benzotriazole. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. Chromatography techniques are often employed to separate isomers and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted benzotriazole derivatives. These products retain the core structure of the original compound while introducing new functional groups .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one stands out due to its unique combination of a benzotriazole moiety and a hydroxyphenylethanone structure. This combination imparts distinct physicochemical properties, making it valuable in various applications .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIBYOKVTOYEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.